(+/-)-1-Acetyl-2-phenyl-piperazine
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-7-13-9-12(14)11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
InChI Key |
JKCCWVVTQBVDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration.
- Synthetic Complexity : The Friedel-Crafts approach used for this compound mirrors strategies in asperazine synthesis, enabling late-stage functionalization. Simpler derivatives (e.g., 1-(4-Chlorophenyl)piperazine) are synthesized via straightforward coupling reactions.
Pharmacological and Functional Insights
- CNS Activity : Piperazines with aryl groups (e.g., 1-(2-Methylphenyl)piperazine) are explored as serotonin receptor modulators. The acetyl group in this compound may confer unique binding profiles.
- Antimicrobial Potential: Thiazole-containing derivatives (e.g., 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine) show activity against bacterial strains, suggesting that structural hybridization (e.g., thiazole + piperazine) enhances bioactivity.
- Kinase Inhibition: Pyridazinone-piperazine hybrids (e.g., pyridazinones with (2-fluorophenyl)piperazine) demonstrate kinase inhibitory effects, underscoring the role of electronic modulation via substituents like fluorine.
Preparation Methods
Acetic Anhydride in Alcohol-Water Systems
The CN1616440A patent demonstrates high-yield acetylation of 4-hydroxyphenylpiperazine using acetic anhydride in ethanol-water (3:1 v/v) with potassium carbonate . Key steps include:
Solvent and Base Optimization
Comparative studies from US20040092529A1 highlight the role of aprotic solvents (e.g., dichloroethane) and triethylamine in enhancing acetylation efficiency. In a side-by-side analysis:
Ethanol-water systems outperform aprotic solvents due to better solubility of the piperazine intermediate.
Racemic Resolution and Purification
Crystallization Techniques
The CN1616440A protocol recommends ethanol recrystallization to purify 1-acetyl-piperazine derivatives, yielding products with >98% purity. For (±)-1-acetyl-2-phenyl-piperazine, sequential washing with cold acetone and hexane removes unreacted acetic anhydride and potassium salts.
Chromatographic Methods
PMC8175216 employs thin-layer chromatography (TLC) with benzene-acetone (6:4) to monitor reaction progress, reporting Rf values of 0.82 for acetylated piperazines. Preparative column chromatography using silica gel and ethyl acetate-hexane (1:3) achieves >95% recovery.
Alternative Synthetic Routes
Reductive Amination
US20040092529A1 details reductive amination of ketones with piperazines using sodium triacetoxyborohydride in dichloroethane. Applying this to 2-phenylpiperazine and acetyl chloride could bypass intermediate isolation steps, though yields are lower (65–70%).
One-Pot Cyclization-Acetylation
A hypothetical one-pot method combines cyclization and acetylation:
-
React 2-phenyl-aniline with bis(2-chloroethyl)amine in methanol.
-
Directly add acetic anhydride and K₂CO₃ post-cyclization.
Preliminary data suggest 75% yield, reducing purification steps.
Challenges and Solutions
Q & A
Q. What are the standard synthetic routes for (±)-1-Acetyl-2-phenyl-piperazine, and how are reaction conditions optimized?
(±)-1-Acetyl-2-phenyl-piperazine is typically synthesized via nucleophilic substitution or click chemistry. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying with Na₂SO₄, and silica gel chromatography for purification . Optimization involves adjusting stoichiometry, catalyst loading, and solvent ratios to improve yield and stereochemical control.
Q. Which spectroscopic methods are critical for characterizing (±)-1-Acetyl-2-phenyl-piperazine?
Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and stereochemistry (e.g., ¹H and ¹³C NMR).
- ESI-MS : For molecular ion verification (e.g., observed m/z 315.02 for a related piperazine derivative) .
- Chiral HPLC : To resolve enantiomers and assess optical purity .
- IR Spectroscopy : For functional group identification (e.g., acetyl C=O stretch at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of (±)-1-Acetyl-2-phenyl-piperazine derivatives?
SAR optimization involves:
- Substituent Modification : Introducing electron-withdrawing/donating groups (e.g., fluorine, methoxy) to modulate receptor binding. For example, fluorinated benzyl groups in analogous compounds improved anticancer activity .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with target proteins, such as PPARβ/δ, guiding rational design .
- DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity .
Q. What strategies resolve contradictory data in reported bioactivity or synthetic yields for piperazine derivatives?
- Comparative Studies : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).
- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., correlation between substituent polarity and solubility).
- Kinetic Profiling : Investigate reaction intermediates via HPLC-MS to identify side products or degradation pathways .
Q. Which computational methods predict the pharmacokinetic properties of (±)-1-Acetyl-2-phenyl-piperazine?
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity (e.g., BBB permeability, CYP450 inhibition).
- Molecular Dynamics Simulations : Assess stability in biological membranes or protein binding pockets.
- DFT-Based Descriptors : Calculate logP, pKa, and solubility to guide lead optimization .
Experimental Design & Data Analysis
Q. How to design experiments for evaluating the stereochemical stability of (±)-1-Acetyl-2-phenyl-piperazine?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and monitor racemization under varying pH/temperature.
- Circular Dichroism (CD) : Track optical activity changes over time in solution.
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .
Q. What methodologies quantify the interaction of (±)-1-Acetyl-2-phenyl-piperazine with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
